3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
Description
Primary Chemical Registration Data
The compound 3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one possesses well-established chemical registration identifiers that facilitate its recognition and cataloging within scientific databases. The Chemical Abstracts Service registry number 1404976-28-8 serves as the primary identification code for this molecular entity. The compound is additionally cataloged under the Molecular Design Limited number MFCD19590615, providing supplementary database cross-referencing capabilities.
The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-amino-1-[1-(4-fluorophenyl)ethyl]-2-piperidinone, reflecting its structural components and functional group positioning. This nomenclature system provides precise identification of the molecular architecture, indicating the presence of an amino group at position 3, a fluorophenylethyl substituent at position 1, and a ketone functionality at position 2 of the piperidine ring system.
Molecular Formula and Weight Specifications
The molecular composition of this compound is represented by the molecular formula C₁₃H₁₇FN₂O, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The calculated molecular weight is precisely determined as 236.29 daltons, with some sources reporting slight variations to 236.28 grams per mole due to different computational methods and precision levels.
The elemental composition analysis reveals the compound's relatively moderate molecular size, positioning it within the small to medium-sized organic molecule category. The presence of fluorine contributes to the compound's unique physicochemical properties, while the nitrogen-containing heterocyclic structure provides potential sites for biological interaction and chemical reactivity.
Properties
IUPAC Name |
3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-4-6-11(14)7-5-10)16-8-2-3-12(15)13(16)17/h4-7,9,12H,2-3,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCIPWRLCAOSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various applications in medicinal chemistry, particularly in the fields of enzyme inhibition and receptor binding.
The molecular formula of this compound is , with a molecular weight of 208.24 g/mol. Its synthesis typically involves the reaction of 4-fluorobenzaldehyde with piperidin-2-one under specific catalytic conditions, often using solvents like ethanol or methanol to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest significant interactions with dopamine and serotonin transporters, which are critical in neuropharmacology .
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to target enzymes, which could lead to therapeutic applications in treating conditions associated with enzyme dysregulation.
Receptor Binding
This compound has been evaluated for its binding affinities to various receptors, including the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are crucial for understanding its potential role in neuropsychiatric disorders and drug addiction therapies .
Study on Antidepressant Effects
A study explored the effects of similar piperidine derivatives on DAT and SERT. The findings suggested that modifications in the chemical structure significantly influenced binding affinities, which could be leveraged to design new antidepressant medications .
Antimicrobial Activity
While primarily focused on neuropharmacological applications, there is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar piperidine structures have shown activity against various bacterial strains, indicating a broader spectrum of biological activity that warrants further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Binding Affinity |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor binding | DAT: 9.4 nM, SERT: 62 |
| 3-Amino-1-(4-chlorophenyl)piperidin-2-one | - | Similar activities | TBD |
| 3-Amino-1-(4-bromophenyl)piperidin-2-one | - | Similar activities | TBD |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one, exhibit potential anticancer properties. For instance, research demonstrated that certain piperidine derivatives showed cytotoxic effects against hypopharyngeal tumor cells, surpassing the efficacy of standard treatments like bleomycin. The three-dimensional structure of these compounds enhances their interaction with protein binding sites, contributing to their biological activity .
Neuropharmacology
The compound has been explored for its neuropharmacological effects. It has shown promise as a potential therapeutic agent for conditions like Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition is crucial for enhancing cholinergic neurotransmission in the brain, which is often impaired in neurodegenerative diseases .
Neuroscience Applications
Dopamine Transporter Affinity
Research into analogs of this compound has revealed significant binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions are critical for developing therapies aimed at treating cocaine addiction and other substance use disorders. Modifications in the compound's structure have been shown to alter its affinity for these transporters, indicating the importance of molecular design in drug development .
Pain Management
The compound's structural features suggest potential applications in pain management therapies. Analogous compounds have been developed that target opioid receptors, providing dual action as μ-opioid receptor agonists and σ1 receptor antagonists. This dual mechanism may enhance analgesic effects while minimizing side effects commonly associated with opioid medications .
Biochemical Research
Biocides and Antiviral Agents
this compound derivatives have also been investigated for their antimicrobial properties. Certain piperidine-based compounds have demonstrated efficacy against fungal strains and viruses like SARS-CoV-2 by inhibiting key viral proteases. This highlights the compound's versatility beyond traditional medicinal applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study investigated various piperidine derivatives for their anticancer properties using FaDu hypopharyngeal tumor models. The results indicated that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers synthesized several analogs of this compound to evaluate their binding affinities at DAT and SERT. The findings revealed that minor structural changes significantly impacted binding affinity, suggesting pathways for developing new treatments for cocaine dependence.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one and analogous compounds:
Key Observations:
Structural Diversity: The target compound’s piperidin-2-one core differentiates it from pyrrolidin-2-one (smaller 5-membered ring, lower molar mass) and benzo[f]chromene (fused aromatic system) .
Physicochemical Properties :
- The target’s moderate molar mass (236.29 g/mol) and lipophilic fluorophenyl group suggest favorable drug-likeness compared to bulkier analogs like pyrazolo-phthalazinediones (616.37 g/mol) .
- Melting points are unreported for the target but range widely among analogs (e.g., 218–239°C for pyrazolo-phthalazinediones vs. 533–534°C for the chromene derivative) .
The gamma-secretase inhibitor () shares a piperidin-2-one core but includes additional functional groups (methoxy, imidazole) for target engagement .
Research Implications and Limitations
- Synthesis : The target compound’s synthesis route remains unspecified, unlike chromene derivatives (e.g., condensation with piperidine) or benzimidazolones (ammonia-mediated substitution) .
- Crystallography : The chromene analog exhibits planar fused-ring systems and hydrogen-bonded supramolecular tapes, influencing solubility and stability . Similar analyses for the target compound are lacking.
- Biological Data : Evidence gaps preclude direct pharmacological comparisons. Further studies on the target’s kinase inhibition or CNS activity (suggested by structural analogs) are warranted.
Preparation Methods
Multi-step Synthesis via Piperidinedione Intermediate (Patent CN104402800A)
A notable preparation method involves the synthesis of a related piperidine derivative with a 4-fluorophenyl group, which can be adapted for 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one:
- Step 1: Condensation of p-fluorobenzaldehyde with triethyl phosphonoacetate to form 4-fluoroethyl cinnamate.
- Step 2: Reaction of 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate under sodium ethoxide catalysis to generate a cyclic piperidinedione intermediate.
- Step 3: Reduction and ring closure using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran to yield the substituted piperidine derivative.
This method emphasizes:
- Use of mild temperatures (20–25 °C) during condensation.
- Controlled molar ratios (e.g., 1:1.3–1.4 for p-fluorobenzaldehyde to phosphonoacetate).
- Purification by crystallization and solvent extraction.
The process yields high purity and quality piperidine derivatives with good energy efficiency and cost-effectiveness.
| Step | Reaction Components | Conditions | Outcome |
|---|---|---|---|
| 1 | p-Fluorobenzaldehyde + triethyl phosphonoacetate | 20–25 °C, 13 h, KOH catalyst | 4-Fluoroethyl cinnamate |
| 2 | 4-Fluoroethyl cinnamate + N-methylaminocarbonylethyl acetate | -15 to 5 °C, 13 h, NaOEt catalyst | Piperidinedione intermediate |
| 3 | Piperidinedione + KBH4 + BF3·OEt2 in THF | Room temp, reduction | Substituted piperidine product |
Alkylation and Saponification Route (Research Article, PMC6271681)
Another synthetic approach involves:
- Starting from isobutyl 1-(4-fluorophenyl)-3-alkyl-2-oxopiperidine-3-carboxylates.
- Deprotonation of the piperidinone ester with sodium hydride at 0 °C.
- Alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide).
- Followed by saponification with lithium hydroxide to yield the corresponding carboxylic acids.
- Subsequent functional group transformations can introduce the amino group at position 3.
This method allows for the introduction of various alkyl groups at the 3-position and is useful for generating derivatives with tailored properties.
| Step | Reaction Components | Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidinone ester + NaH | 0 °C, dry THF | Deprotonated intermediate |
| 2 | Addition of alkyl halide | 0 °C, 5 h | Alkylated piperidinone ester |
| 3 | Saponification with LiOH | Room temp | Carboxylic acid derivatives |
Comparative Analysis of Preparation Methods
| Aspect | Piperidinedione Route (Patent) | Alkylation/Saponification Route (PMC Article) | Solvent-Free Friedländer Method (Related) |
|---|---|---|---|
| Starting Materials | p-Fluorobenzaldehyde, phosphonoacetate | Piperidinone esters, alkyl halides | Aromatic amines, diketones |
| Reaction Conditions | Mild temp, 13 h, catalytic base | Low temp (0 °C), inert atmosphere | 90 °C, solvent-free, acid catalyst |
| Functional Group Introduction | Amino group introduced via ring closure/reduction | Alkyl groups introduced by alkylation | Not directly applicable to piperidinones |
| Purification | Crystallization, solvent extraction | Column chromatography | Recrystallization |
| Yield and Purity | High purity, good yield | Good yields (e.g., 92% bromination step) | Efficient, environmentally friendly |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives (e.g., 4-fluorophenylacetone) and piperidin-2-one precursors under acidic or catalytic conditions. Key steps include:
- Nucleophilic substitution : Introduction of the 4-fluorophenyl ethyl group via alkylation.
- Amination : Selective introduction of the amino group at the 3-position using ammonia or protected amine reagents.
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and byproduct formation. For analogs like 1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one, yields range from 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl ethyl group at N1 and amino group at C3). For example, the 4-fluorophenyl proton signals appear as doublets near δ 7.2–7.4 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 251.15 for CHFNO).
- X-ray crystallography : Resolve crystal packing and stereochemistry using programs like SHELXL for small-molecule refinement .
Q. What are the key physicochemical properties influencing solubility and stability?
- Answer :
- LogP : Estimated ~1.8 (moderate lipophilicity) due to the fluorophenyl group and piperidinone ring.
- Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for dissolution in biological assays.
- Stability : Susceptible to hydrolysis at the piperidin-2-one lactam ring under strongly acidic/basic conditions. Store at –20°C in inert atmosphere .
Advanced Research Questions
Q. How does the stereochemistry of the 1-(4-fluorophenyl)ethyl group affect biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) can isolate (R)- and (S)-isomers. Comparative studies on analogs like (S)-1,3-dimethyl-4-piperidone show that stereochemistry influences receptor binding affinities by ~10-fold. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and test in vitro activity (e.g., enzyme inhibition assays) .
Q. What computational strategies predict interactions between this compound and CNS targets (e.g., serotonin receptors)?
- Answer :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT PDB ID: 6A93) to identify binding poses.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR models : Corolate substituent electronic parameters (Hammett σ) with activity data from analogs like 3-amino-1-(2-methylphenyl)piperidin-2-one .
Q. How can researchers resolve contradictions in reported biological activity data for piperidin-2-one derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and EPA DSSTox, focusing on assay conditions (e.g., cell lines, IC protocols).
- Counter-screening : Test against off-target receptors (e.g., dopamine D) to rule out nonspecific effects.
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., 3-hydroxy vs. 3-amino) to isolate pharmacophore contributions .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Answer :
- Key issues : Low yields in amination steps (<50%) and purification bottlenecks.
- Solutions :
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps.
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
